(2-Cyclohex-1-EN-1-ylethyl)ethylamine

Organic Synthesis Medicinal Chemistry Process Chemistry

(2-Cyclohex-1-EN-1-ylethyl)ethylamine, also known as [2-(cyclohex-1-en-1-yl)ethyl](ethyl)amine, is a secondary aliphatic amine with the molecular formula C10H19N and a molecular weight of 153.26 g/mol. It is commercially available for research and development purposes, typically at purities of 95% to 98%.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
CAS No. 356530-87-5
Cat. No. B1624012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclohex-1-EN-1-ylethyl)ethylamine
CAS356530-87-5
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESCCNCCC1=CCCCC1
InChIInChI=1S/C10H19N/c1-2-11-9-8-10-6-4-3-5-7-10/h6,11H,2-5,7-9H2,1H3
InChIKeyJAROGWBXHJVFDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Cyclohex-1-EN-1-ylethyl)ethylamine (CAS 356530-87-5): Physicochemical Profile and Procurement Baseline


(2-Cyclohex-1-EN-1-ylethyl)ethylamine, also known as [2-(cyclohex-1-en-1-yl)ethyl](ethyl)amine, is a secondary aliphatic amine with the molecular formula C10H19N and a molecular weight of 153.26 g/mol . It is commercially available for research and development purposes, typically at purities of 95% to 98% . The compound is characterized by a cyclohexene ring attached to an N-ethyl ethylamine chain, distinguishing it structurally from its primary amine analog. Its primary documented role is as a synthetic intermediate or building block in organic and medicinal chemistry .

Why (2-Cyclohex-1-EN-1-ylethyl)ethylamine Cannot Be Casually Replaced by Its Primary Amine Analog


The substitution of (2-Cyclohex-1-EN-1-ylethyl)ethylamine with its primary amine analog, 2-(1-Cyclohexenyl)ethylamine (CAS 3399-73-3), is not chemically viable in applications where a secondary amine is a prerequisite. The presence of the N-ethyl group in the target compound fundamentally alters its physicochemical properties, including molecular weight, lipophilicity (LogP), and boiling point [1]. These changes directly impact its reactivity, solubility profile, and suitability for specific synthetic pathways, such as those requiring a more hindered or less nucleophilic amine. This evidence guide quantifies these key differentiating factors to inform precise procurement decisions.

Quantitative Differentiation of (2-Cyclohex-1-EN-1-ylethyl)ethylamine vs. 2-(1-Cyclohexenyl)ethylamine


Molecular Weight and Formula: A Decisive Factor in Stoichiometry and Shipping

The target compound, (2-Cyclohex-1-EN-1-ylethyl)ethylamine, has a molecular weight of 153.26 g/mol and formula C10H19N. Its primary amine analog, 2-(1-Cyclohexenyl)ethylamine, has a significantly lower molecular weight of 125.21 g/mol and formula C8H15N [1]. This difference is due to the presence of an N-ethyl substituent instead of a primary amine proton.

Organic Synthesis Medicinal Chemistry Process Chemistry

Lipophilicity (LogP): Predicting Differential Behavior in Biological and Chromatographic Systems

The target compound has a calculated LogP (octanol-water partition coefficient) of 2.71, indicating a moderate lipophilic character . In contrast, the primary amine analog is significantly less lipophilic, with a predicted LogP of approximately 2.00 (based on its structure and lower molecular weight) [1].

ADME Drug Design Chromatography

Boiling Point: A Key Operational Parameter for Synthesis and Purification

The boiling point of (2-Cyclohex-1-EN-1-ylethyl)ethylamine is reported as 220.4 °C at 760 mmHg . Its primary amine analog has a markedly lower boiling point of approximately 197.5 °C at 760 mmHg . This difference is consistent with the increased molecular weight and van der Waals forces in the secondary amine.

Process Chemistry Distillation Solvent Selection

Chemical Functionality: N-Ethyl vs. Primary Amine Reactivity

(2-Cyclohex-1-EN-1-ylethyl)ethylamine is a secondary amine, while 2-(1-Cyclohexenyl)ethylamine is a primary amine. Secondary amines generally exhibit lower nucleophilicity and different selectivity in reactions such as reductive aminations, alkylations, and acylations compared to primary amines .

Amine Chemistry Synthetic Methods Protecting Groups

Rotatable Bonds: Influence on Conformational Flexibility

The target compound possesses 4 rotatable bonds, contributing to its conformational flexibility . In comparison, the primary amine analog has only 3 rotatable bonds [1]. This additional degree of freedom can influence molecular recognition and binding in biological systems.

Computational Chemistry Molecular Modeling Drug Design

High-Value Application Scenarios for (2-Cyclohex-1-EN-1-ylethyl)ethylamine in Research and Industry


Synthesis of N-Ethyl-Functionalized Lead Compounds

In medicinal chemistry programs where an N-ethyl motif is desired for its favorable ADME properties, (2-Cyclohex-1-EN-1-ylethyl)ethylamine serves as a direct, pre-functionalized building block. Using this secondary amine avoids the need for a post-synthetic N-alkylation step, saving both time and resources. Its higher LogP (2.71) and boiling point (220.4°C) compared to its primary amine analog make it a distinct choice for creating more lipophilic drug candidates.

Specialty Amine in High-Temperature Reactions

For process chemistry applications involving elevated temperatures, the target compound's boiling point of 220.4 °C offers a clear advantage over the more volatile primary amine analog (BP ~197.5 °C) . This 23 °C difference allows for a wider operational window in reactions requiring sustained heat without significant loss of the amine reagent, which is critical for reproducibility and yield in larger-scale syntheses.

Building Block for N-Substituted Heterocycles and Amides

The secondary amine nature of this compound makes it an ideal precursor for the synthesis of N,N-disubstituted amides or heterocycles where a tertiary amine is the target. This differs from the primary amine analog, which would lead to N-monosubstituted products. This specificity is essential for constructing complex molecules with precise control over the amine's substitution pattern .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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